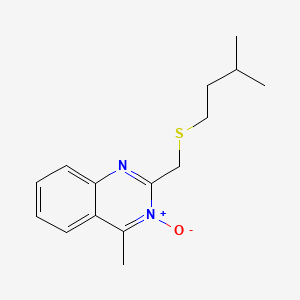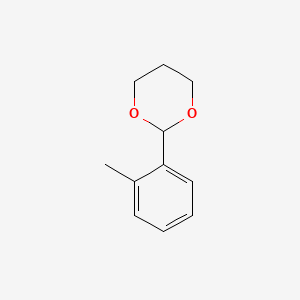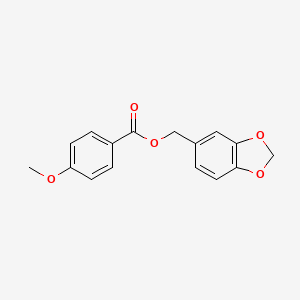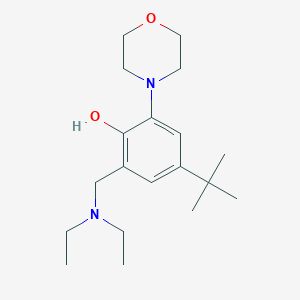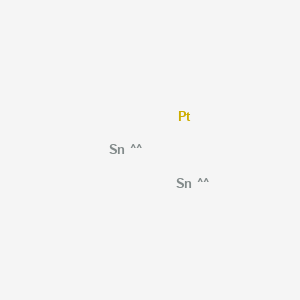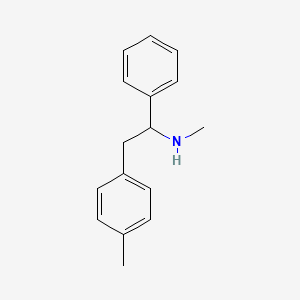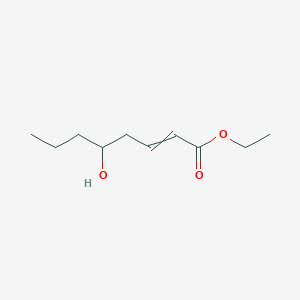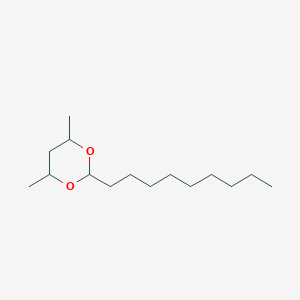
4,6-Dimethyl-2-nonyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-nonyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a dioxane ring with two methyl groups and a nonyl group attached, which contributes to its distinct characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-nonyl-1,3-dioxane typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of nonyl alcohol with 4,6-dimethyl-1,3-dioxane-2-one in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-2-nonyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dioxane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted dioxane derivatives
Applications De Recherche Scientifique
4,6-Dimethyl-2-nonyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2-nonyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The dioxane ring and attached groups play a crucial role in determining its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)
- 2,2-Dimethyl-1,3-dioxane-4,6-dione
- 4,6-Diketo-2,2-dimethyl-1,3-dioxane
Uniqueness
4,6-Dimethyl-2-nonyl-1,3-dioxane stands out due to its unique combination of a nonyl group and dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
6290-42-2 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
4,6-dimethyl-2-nonyl-1,3-dioxane |
InChI |
InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-15-16-13(2)12-14(3)17-15/h13-15H,4-12H2,1-3H3 |
Clé InChI |
OCNUOTRVSZJXMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1OC(CC(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
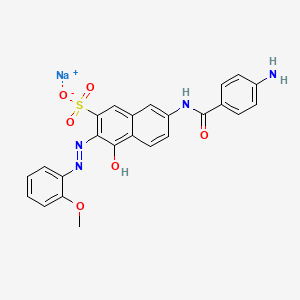
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
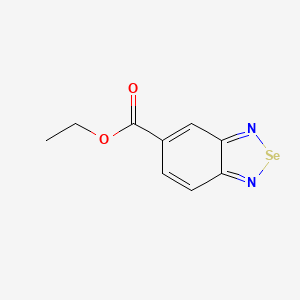
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)

